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Compound of Interest

Compound Name: 1-Methoxybutane-2-thiol

Cat. No.: B15242523

Abstract

This technical guide provides a detailed structural analysis of 1-Methoxybutane-2-thiol. Due
to the limited availability of direct experimental data for this specific compound, this report
leverages spectroscopic data from analogous structures, including various isomers and related
alkoxy thiols, to predict its structural and spectroscopic characteristics. This document is
intended for researchers, scientists, and professionals in drug development, offering a
comprehensive overview of its predicted molecular properties, proposed synthesis, and
analytical workflow.

Introduction

1-Methoxybutane-2-thiol is an organic compound containing both a methoxy and a thiol
functional group. The presence of these two functionalities suggests potential for diverse
chemical reactivity and biological activity. The thiol group, in particular, is a key feature in many
biologically active molecules, participating in disulfide bond formation and metal coordination.
Understanding the structural characteristics of 1-Methoxybutane-2-thiol is crucial for
elucidating its potential applications in medicinal chemistry and materials science. This guide
summarizes its predicted physical and spectroscopic properties and proposes a general
experimental approach for its synthesis and characterization.

Molecular Structure and Properties
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The molecular structure of 1-Methoxybutane-2-thiol consists of a four-carbon butane chain
with a methoxy group (-OCHs) attached to the first carbon and a thiol group (-SH) attached to
the second carbon.

IUPAC Name: 1-methoxybutane-2-thiol
Molecular Formula: CsH120S

Molecular Weight: 120.21 g/mol

Table 1: Predicted Physical Properties

Property Predicted Value Reference for Analogy

Based on isomers and related

Boiling Point ~140-160 °C )
thiols
. Based on isomers and related
Density ~0.9-1.0g/mL )
thiols
) Based on isomers and related
Refractive Index ~1.45-1.46 ]
thiols
pKa (Thiol) ~10-11 General pKa for aliphatic thiols

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-Methoxybutane-2-thiol
based on the analysis of related compounds.

Table 2: Predicted *H NMR Spectral Data (CDCIs, 400
MH2z)
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Rationale/Anal

Chemical Shift L . .
Multiplicity Integration Assignment ogous
(3, ppm)
Compound
) Similar to 2-
~0.95 Triplet 3H CHs (C4) ]
Butanethiol[1][2]
Similar to 2-
~1.50-1.70 Multiplet 2H CH:z (C3) _
Butanethiol[1][2]
Thiol proton
~1.30 Doublet 1H SH chemical shifts
vary
) Similar to 2-
~2.80-3.00 Multiplet 1H CH (C2)

Butanethiol[1][2]

Influenced by
~3.40-3.60 Multiplet 2H CH2 (C1) adjacent

methoxy group

) Typical for
~3.35 Singlet 3H OCHs
methoxy groups

Table 3: Predicted **C NMR Spectral Data (CDCIs, 100
MHZz)

Rationale/Analogous

Chemical Shift (6, ppm) Assignment

Compound
~13-15 CHs (C4) Similar to 2-Butanethiol[1]
~25-30 CHz2 (C3) Similar to 2-Butanethiol[1]
~45-50 CH (C2) Influenced by thiol group
~75-80 CHz (C1) Influenced by methoxy group
~58-60 OCHs Typical for methoxy groups

Table 4: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber ] . Rationale/Analogo
Intensity Assignment

(cm™) us Compound

~2550 Weak S-H stretch Characteristic of thiols

2850-2960 Strong C-H stretch (aliphatic) Universal for alkanes

Characteristic of
~1100 Strong C-O stretch (ether)
ethers

~1450 Medium C-H bend Universal for alkanes

Table 5: Predicted Mass Spectrometry (MS)
Fragmentation

Rationale/Analogous

m/z Proposed Fragment
Compound
120 [M]*+ Molecular lon
89 [M - OCHs]* Loss of methoxy group
75 [CH2(OCH3)CH(SH)]* Alpha cleavage next to thiol
Cleavage adjacent to the ether
59 [CH(SH)CH2CHs]* _
linkage
Common fragment for methyl
45 [CH20CHs]*

ethers[3]

Experimental Protocols

While specific experimental protocols for 1-Methoxybutane-2-thiol are not readily available, a
plausible synthetic route and a general analytical workflow are proposed below.

Proposed Synthesis of 1-Methoxybutane-2-thiol

A potential method for the synthesis of 1-Methoxybutane-2-thiol is through the reaction of 1-
methoxy-2-bromobutane with a sulfur nucleophile, such as sodium hydrosulfide (NaSH),
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followed by an acidic workup. This is a common method for the preparation of thiols from alkyl

halides.

Synthesis of 1-Methoxybutane-2-thiol

1-Methoxy-2-butanol PBrs or HBr
Bromination
1-Methoxy-2-bromobutane NaSH

Nucleophilic Substitution

4
Sodium 1-methoxybutane-2-thiolate HsO* (workup)

Pratonation

1-Methoxybutane-2-thiol

Click to download full resolution via product page
Caption: Proposed synthetic pathway for 1-Methoxybutane-2-thiol.

Detailed Methodology:

o Bromination of 1-Methoxy-2-butanol: 1-Methoxy-2-butanol is reacted with a brominating
agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to convert the
hydroxyl group into a bromide, yielding 1-methoxy-2-bromobutane. The reaction is typically
carried out in an appropriate solvent like diethyl ether or dichloromethane at reduced

temperatures to control reactivity.
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» Thiolation: The resulting 1-methoxy-2-bromobutane is then treated with a solution of sodium
hydrosulfide (NaSH) in a polar aprotic solvent like dimethylformamide (DMF) or ethanol. This
nucleophilic substitution reaction replaces the bromide with a thiol group.

o Workup and Purification: The reaction mixture is quenched with a weak acid (e.g., agueous
ammonium chloride) to protonate the thiolate. The organic product is then extracted with an
organic solvent, washed, dried, and purified using fractional distillation or column
chromatography to isolate the pure 1-Methoxybutane-2-thiol.

Analytical Workflow for Structural Characterization

The following workflow outlines the standard procedures for the structural characterization of a
newly synthesized compound like 1-Methoxybutane-2-thiol.

Analytical Workflow

Purification
(Distillation/Chromatography)

Y A

NMR Spectroscopy Mass Spectrometry
(*H, 13C, COSY, HSQC) (El, ESI)

A/ A

IR Spectroscopy Elemental Analysis

Y

A

Structural Elucidation

Click to download full resolution via product page

Caption: General analytical workflow for structural characterization.

Detailed Methodologies:

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are acquired to
determine the carbon-hydrogen framework. 2D NMR techniques like COSY and HSQC can

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b15242523?utm_src=pdf-body
https://www.benchchem.com/product/b15242523?utm_src=pdf-body
https://www.benchchem.com/product/b15242523?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15242523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

be used to establish connectivity between protons and carbons.

e Mass Spectrometry (MS): Electron lonization (EI) or Electrospray lonization (ESI) mass
spectrometry is used to determine the molecular weight and fragmentation pattern, which
aids in confirming the structure.

« Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key
functional groups, such as the S-H stretch of the thiol and the C-O stretch of the ether.

o Elemental Analysis: Combustion analysis provides the empirical formula of the compound,
confirming its elemental composition.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity or any
associated signaling pathways of 1-Methoxybutane-2-thiol. Further research would be
required to investigate its potential pharmacological effects.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, structural analysis of 1-
Methoxybutane-2-thiol. By leveraging data from analogous compounds, we have outlined its
likely physical and spectroscopic properties. Furthermore, a plausible synthetic route and a
standard analytical workflow for its characterization have been proposed. This document
serves as a foundational resource for researchers interested in the synthesis and further
investigation of this and related alkoxy thiol compounds. Future experimental work is necessary
to validate these predictions and to explore the potential applications of 1-Methoxybutane-2-
thiol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Structural Analysis of 1-Methoxybutane-2-thiol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15242523#structural-analysis-of-1-methoxybutane-2-
thiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Butanethiol
https://data.virginia.gov/dataset/compound-526195-4-methoxy-2-methyl-2-butanethiol
https://data.virginia.gov/dataset/compound-526195-4-methoxy-2-methyl-2-butanethiol
https://www.pearson.com/channels/organic-chemistry/asset/0793a0a6/the-mass-spectra-of-1-methoxybutane-2-methoxybutane-and-2-methoxy-2-methylpropan
https://www.pearson.com/channels/organic-chemistry/asset/0793a0a6/the-mass-spectra-of-1-methoxybutane-2-methoxybutane-and-2-methoxy-2-methylpropan
https://www.benchchem.com/product/b15242523#structural-analysis-of-1-methoxybutane-2-thiol
https://www.benchchem.com/product/b15242523#structural-analysis-of-1-methoxybutane-2-thiol
https://www.benchchem.com/product/b15242523#structural-analysis-of-1-methoxybutane-2-thiol
https://www.benchchem.com/product/b15242523#structural-analysis-of-1-methoxybutane-2-thiol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15242523?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15242523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

